Methyl 4-Oxotetrahydrothiophene-3-carboxylate
Overview
Description
Methyl 4-Oxotetrahydrothiophene-3-carboxylate is an organic compound with the molecular formula C6H8O3S. It is a white to brown solid or colorless to brown liquid, depending on its purity and storage conditions . This compound is used as an intermediate in various chemical syntheses and has applications in the preparation of neuroleptic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Oxotetrahydrothiophene-3-carboxylate can be synthesized through the reaction of methyl acrylate with methyl thioglycolate in the presence of piperidine as a catalyst. The reaction mixture is maintained at a temperature of 50°C . Another method involves the methylation of 2,3,4,5-tetrahydro-4-oxo-3-thiophene carboxylic acid using sodium methoxide in methanol, followed by crystallization under cooling .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 4-Oxotetrahydrothiophene-3-carboxylate is used in scientific research for the development of new neuroleptic agents. It serves as an intermediate in the synthesis of compounds that have potential therapeutic applications in treating neurological disorders . Additionally, it is used in proteomics research as a specialty product .
Mechanism of Action
The mechanism of action of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves its role as an intermediate in the synthesis of neuroleptic agents. These agents typically target neurotransmitter receptors in the brain, modulating their activity to achieve therapeutic effects. The specific molecular targets and pathways depend on the final neuroleptic compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Oxotetrahydrothiophene-2-carboxylate
- Methyl 4-Aminothiophene-3-carboxylate
- Thieno[3,4-c]furan-1,3(4H,6H)-dione
Uniqueness
Methyl 4-Oxotetrahydrothiophene-3-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various neuroleptic agents. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
methyl 4-oxothiolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKUJFYXNILRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863010 | |
Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-68-1, 22097-90-1 | |
Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2689-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carbomethoxytetrahydro-3-thiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022097901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2689-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tetrahydro-4-oxo-3-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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